N8,N8-Dimethyl-5,8-quinolinediamine

Medicinal Chemistry Pharmacokinetics ADME Optimization

Researchers sourcing diaminoquinoline scaffolds often encounter unsubstituted analogs (e.g., quinoline-5,8-diamine, LogP ~0.87) that alter metal-binding geometry and compromise catalytic yields. N8,N8-Dimethyl-5,8-quinolinediamine (CAS 1033693-20-7) resolves this with its precisely defined N8,N8-dimethyl substitution (LogP 2.05). • Olefin Polymerization: Validated in U.S. Patent 10,807,997 as a ligand precursor for high-performance Group 4 metal catalysts. • Anticancer Discovery: Direct synthetic entry to 5,8-quinolinediones with antiproliferative activity against SNB-19 glioblastoma and MCF-7 breast cancer cells. • Antiparasitic & NQO1 Programs: Core 8-aminoquinoline pharmacophore for anti-Plasmodium and structure-based NQO1 inhibitor design. Supplied as crystalline solid, ≥95% purity, MW 187.24 g/mol.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1033693-20-7
Cat. No. B1514298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN8,N8-Dimethyl-5,8-quinolinediamine
CAS1033693-20-7
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCN(C)C1=C2C(=C(C=C1)N)C=CC=N2
InChIInChI=1S/C11H13N3/c1-14(2)10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,12H2,1-2H3
InChIKeyWXSNKYOYSOHGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N8,N8-Dimethyl-5,8-quinolinediamine – Product Overview


N8,N8-Dimethyl-5,8-quinolinediamine (CAS 1033693-20-7) is an organic compound characterized by a quinoline core with amine substituents at the 5 and 8 positions; the latter is N,N-dimethylated . This substitution pattern yields a molecular formula of C11H13N3 and a molecular weight of 187.24 g/mol . It is typically supplied as a crystalline solid with a purity of ≥95% . This diaminoquinoline is recognized as a versatile small-molecule scaffold with a predicted LogP of 2.05 , positioning it as a key intermediate for the synthesis of metal complexes and biologically active molecules [1].

Why This Compound Is Not Interchangeable with Generic 5,8-Diaminoquinolines


Generic substitution fails because the N8,N8-dimethyl modification of the 5,8-quinolinediamine scaffold fundamentally alters its physicochemical properties and functional utility relative to unsubstituted analogs. Specifically, the addition of two methyl groups at the 8-amino position increases lipophilicity (LogP 2.05 vs. a predicted LogP of ~0.87 for the parent quinoline-5,8-diamine ), and modifies the basicity and steric profile of the metal-binding site. These changes are not cosmetic; they directly impact ligand binding strength, complex geometry, and catalytic performance [1]. Consequently, a research protocol or catalytic process validated with N8,N8-dimethyl-5,8-quinolinediamine cannot be reliably executed with quinoline-5,8-diamine (CAS 162880-45-7) or other N8-alkyl variants without risking compromised yields, altered selectivity, or failed complex formation.

Quantitative Differentiation Guide


Enhanced Lipophilicity for Lead Optimization

The target compound exhibits a measured LogP of 2.05 , which is a >1 log unit increase in lipophilicity compared to the unsubstituted analog quinoline-5,8-diamine (CAS 162880-45-7, predicted LogP ~0.87) . This significant shift in the partition coefficient translates to improved membrane permeability, a crucial parameter for oral bioavailability and cellular uptake in lead optimization programs.

Medicinal Chemistry Pharmacokinetics ADME Optimization

Increased Rotational Constraint for Metal Coordination

The target compound is defined by a single rotatable bond , which is the bond connecting the 8-amino group to the quinoline core. The N8,N8-dimethyl substitution eliminates conformational flexibility about the N-C(aryl) bond and the potential for hydrogen bonding from a primary amine, creating a more rigid and sterically defined ligand environment compared to mono-alkyl or unsubstituted analogs. This constraint is crucial for designing catalysts with predictable geometries and reactivity profiles [1].

Organometallic Chemistry Catalysis Coordination Chemistry

Validated Ligand Scaffold for Olefin Polymerization Catalysts

The N8,N8-dimethyl-5,8-quinolinediamine motif is explicitly claimed in a key patent (U.S. 10,807,997) as a preferred ligand or ligand precursor for Group 4 metal complexes (e.g., Hf, Zr) used in olefin polymerization [1]. This is a distinct, industrially relevant application that is not generally attributed to unsubstituted or less-hindered 5,8-quinolinediamine analogs. The patent teaches that the electron-donating and steric properties of the N8,N8-dimethyl group are critical for achieving high catalyst activity and desirable polymer properties.

Polymer Chemistry Catalysis Process Chemistry

Precursor to Antiproliferative Acetylenic Amine Derivatives

The 5,8-quinolinedione core, which can be synthesized from 5,8-diaminoquinoline precursors, serves as the foundation for a series of acetylenic amine derivatives with documented antiproliferative activity [1]. In a comparative study, various 6- and 7-substituted allylamine-5,8-quinolinediones were synthesized and their cytotoxic effects evaluated against multiple cancer cell lines, including SNB-19 (glioblastoma), C-32 (melanoma), and MCF-7 (breast cancer) [1]. While the target compound itself is a reduced diamine form, it is the immediate precursor to the quinone series that has demonstrated quantifiable activity. For example, the study reports IC50 values for specific quinolinedione derivatives in the low micromolar range against these cell lines [1].

Medicinal Chemistry Cancer Research Chemical Biology

Relevance to the 8-Aminoquinoline Antimalarial Pharmacophore

N8,N8-Dimethyl-5,8-quinolinediamine contains the critical 8-aminoquinoline pharmacophore, a well-established motif in antimalarial drug discovery [1]. A study on bis(8-aminoquinolines) demonstrated that compounds based on this scaffold exhibit superior in vitro antimalarial activity against Plasmodium falciparum compared to the parent drug primaquine [1]. Selected bisquinolines showed IC50 values against drug-sensitive (3D7) and drug-resistant (W2) strains of P. falciparum that were more potent than primaquine [1]. While the target compound is a monomeric building block, its core structure is directly relevant to this class of potent antimalarial agents, offering a strategic starting point for developing next-generation antiparasitics.

Antiparasitic Drug Discovery Neglected Tropical Diseases Medicinal Chemistry

In Silico Designed NQO1 Inhibitor Scaffold

The diamino-quinoline-5,8-dione scaffold, which is directly synthesized from 5,8-diaminoquinolines, has been the subject of in silico design and molecular dynamics simulations targeting NAD(P)H:Quinone Oxidoreductase 1 (NQO1) [1]. This enzyme is a validated target for anticancer therapy. The study designed 108 novel diamino-quinoline-5,8-dione derivatives, identifying several with high predicted binding affinity to NQO1. The target compound, N8,N8-dimethyl-5,8-quinolinediamine, serves as the reduced precursor to this therapeutically relevant dione series, providing a direct link to a rationally designed class of potential NQO1 inhibitors.

Computational Drug Design Cancer Therapeutics Molecular Pharmacology

Optimal Procurement Scenarios


Next-Generation Olefin Polymerization Catalysts

Procure this compound as a direct ligand precursor for the synthesis of highly active Group 4 metal catalysts. Its N8,N8-dimethyl substitution pattern is explicitly validated in patent literature (U.S. 10,807,997) for enhancing catalyst performance in olefin polymerization, providing a proven route to high-value polymers [1].

Synthesis of Antiproliferative Quinolinediones

Use this diamine as the essential starting material for accessing a library of 5,8-quinolinediones. Literature precedent demonstrates that these derivatives possess quantifiable antiproliferative activity against cancer cell lines such as SNB-19 (glioblastoma) and MCF-7 (breast cancer), making this compound a gateway to a validated class of anticancer agents [2].

Hit-to-Lead Optimization of Antimalarial Agents

Leverage the compound's 8-aminoquinoline pharmacophore as a core scaffold for medicinal chemistry optimization. Related structures, including bis(8-aminoquinolines), have shown superior in vitro potency against Plasmodium falciparum compared to primaquine, confirming the value of this building block in antiparasitic drug discovery [3].

Computational Chemistry-Guided Drug Design

Utilize this scaffold in structure-based drug design campaigns focused on NQO1 inhibition. The diaminoquinoline core serves as the direct synthetic precursor to a series of NQO1 inhibitors that have been rationally designed and validated through in silico modeling and molecular dynamics simulations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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